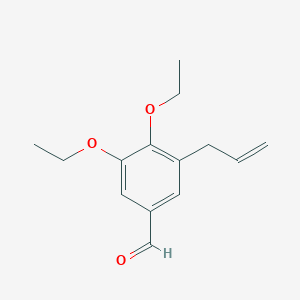

3-Allyl-4,5-diethoxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds, such as 4-alkyl-3,5-dimethoxybenzaldehydes, has been achieved through the regioselective replacement of a methoxy group in 3,4,5-trimethoxybenzaldehyde dimethylacetal under reductive electron-transfer conditions . Although the specific synthesis of 3-Allyl-4,5-diethoxybenzaldehyde is not described, similar methodologies could potentially be applied by using an appropriate allylating agent in place of the alkyl groups mentioned.

Molecular Structure Analysis

The molecular structure of 3-Allyl-4,5-diethoxybenzaldehyde can be analyzed based on related compounds. For instance, the structure of 5,5'-Di-tert-butyl-2,2'-dihydroxy-3,3'-methanediyldibenzaldehyde has been characterized, showing that the molecule lies on a crystallographic twofold axis in two polymorphic forms . While the core structure differs, the analysis of such related compounds can provide insights into the potential conformation and crystalline properties of 3-Allyl-4,5-diethoxybenzaldehyde.

Chemical Reactions Analysis

The reactivity of benzaldehyde derivatives is well-documented, and the presence of the allyl group in 3-Allyl-4,5-diethoxybenzaldehyde suggests that it could undergo various chemical reactions. For example, benzaldehydes can react with amines to form Schiff bases, as seen in the synthesis of 4-Benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives . The ethoxy groups may also influence the reactivity, potentially making the compound a candidate for nucleophilic addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Allyl-4,5-diethoxybenzaldehyde can be inferred from related compounds. For instance, the solubility and acidity of benzaldehyde derivatives in non-aqueous solvents have been studied through potentiometric titrations . These properties are crucial for understanding the behavior of the compound in various chemical environments and can guide the development of new synthetic routes and applications.

Scientific Research Applications

Chemosensor Development

3-Allyl-4,5-diethoxybenzaldehyde and its derivatives have been explored in the development of chemosensors. Notably, a study highlighted the synthesis of a novel nicotinohydrazide-based 'turn-on' chemosensor, synthesized by Schiff base condensation involving a derivative of 3-Allyl-4,5-diethoxybenzaldehyde. This chemosensor demonstrated high selectivity for Zn2+ ions and was successfully employed for bioimaging applications in cancer cells, showcasing its potential in biological and chemical sensing applications (Patil et al., 2018).

Organic Synthesis and Catalysis

The compound and its analogs have been used in various organic synthesis and catalysis processes. For instance, studies have described its involvement in the deactivation of the Grubbs Carbene Complex (Werner et al., 2003), and in the synthesis of benzodioxepanes (Chang et al., 2012). Additionally, the compound has been involved in chelation control through the coordination of an olefinic π-bond to Lewis acid, indicating its significance in stereochemical control in organic synthesis (Asao et al., 2000).

Medicinal Chemistry

In the realm of medicinal chemistry, derivatives of 3-Allyl-4,5-diethoxybenzaldehyde have been synthesized and studied for their potential biological activities. Notable research includes the synthesis of C-4-alyloxy-3-methoxyphenylcalix[4]resorcinarene and its evaluation as an antitumor agent, demonstrating the compound's potential in the development of new therapeutic agents (Sayekti et al., 2021).

Catalysis and Material Science

The compound has also been instrumental in the field of catalysis and material science. Studies have discussed its role in the synthesis of novel benzoxazine monomers containing allyl groups and their transformation into high-performance thermosets, indicating its applicability in advanced material synthesis (Agag & Takeichi, 2003).

Safety and Hazards

The safety data sheet (SDS) for “3-Allyl-4,5-diethoxybenzaldehyde” provides information on its hazards, including first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls . For detailed safety information, it is recommended to refer to the SDS .

properties

IUPAC Name |

3,4-diethoxy-5-prop-2-enylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-4-7-12-8-11(10-15)9-13(16-5-2)14(12)17-6-3/h4,8-10H,1,5-7H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSXWDMVMBKPLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)CC=C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389769 |

Source

|

| Record name | 3-Allyl-4,5-diethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Allyl-4,5-diethoxybenzaldehyde | |

CAS RN |

872183-41-0 |

Source

|

| Record name | 3,4-Diethoxy-5-(2-propen-1-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872183-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Allyl-4,5-diethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-Benzo[d]imidazol-6-yl)acetic acid](/img/structure/B1335018.png)

![5-Bromobenzo[d]isoxazol-3(2H)-one](/img/structure/B1335019.png)

![1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid](/img/structure/B1335029.png)